Erythrosin B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Bioimaging and Fluorescence Studies:

- Cellular Stains and Tracking: Due to its fluorescent properties, tetraiodofluorescein can be used to stain specific cell types or compartments. This allows researchers to visualize and track cells in various contexts, such as cell migration, proliferation, and differentiation [].

- Protein-Binding Studies: Tetraiodofluorescein can interact with specific proteins, allowing researchers to study protein-protein interactions and localization within cells [].

Photodynamic Therapy (PDT)

- Antimicrobial Activity: When exposed to light, tetraiodofluorescein can generate reactive oxygen species (ROS) that can damage and kill bacteria and other microorganisms. This property makes it a potential candidate for PDT, a light-based therapy used to treat various infections [].

Other Research Applications:

- Sensor Development: The fluorescence properties of tetraiodofluorescein can be used to develop sensors for various environmental and biological analytes, such as pH and specific molecules [].

- Drug Delivery Studies: Researchers have explored the use of tetraiodofluorescein-conjugated nanoparticles for drug delivery applications due to its fluorescent labeling capabilities [].

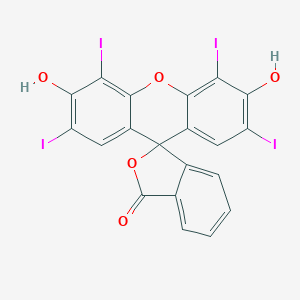

Erythrosin B, also known as FD&C Red No. 3 or Acid Red 51, is a synthetic dye characterized by its bright cherry red color. It was first synthesized in 1876 by the chemist Kussamaul and is classified as a tetraiodofluorescein derivative, specifically an iodinated derivative of fluorescein. The chemical formula for erythrosin B is , and it has a molecular weight of approximately 879.86 g/mol. This compound is soluble in water and ethanol, making it useful in various applications, including food, cosmetics, and pharmaceuticals .

Erythrosin B exhibits unique properties such as forming a yellow-brown precipitate upon the addition of hydrochloric acid and a red precipitate when sodium hydroxide is introduced. Its maximum absorption wavelength is around 524 nm, and its fluorescence can vary with pH levels, changing from colorless at pH 4.0 to fluorescent yellow-green at pH 4.5 .

The mechanism of action of tetraiodofluorescein depends on the specific application. In biological staining, it binds to certain cellular components like mitochondria due to electrostatic interactions and hydrophobic forces. This binding allows visualization of these structures under a fluorescence microscope [].

The mechanism typically involves:

- The formation of chlorinated intermediates.

- The eventual breakdown of the erythrosin structure into colorless products.

- The reaction rate can be influenced by factors such as concentration and pH .

Erythrosin B has been studied for its biological effects, particularly regarding thyroid function. It acts as a 5′-deiodinase inhibitor, which can disrupt normal thyroid hormone metabolism. In animal studies, high doses have been associated with adverse effects such as thyroid adenomas and carcinomas . The acceptable daily intake established by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) is between 0 to 0.1 mg/kg body weight due to concerns over potential toxicity .

The synthesis of erythrosin B involves several steps:

- Starting Materials: The synthesis typically begins with fluorescein or its derivatives.

- Iodination: The introduction of iodine atoms into the fluorescein structure is achieved through electrophilic substitution reactions.

- Purification: The product is purified through crystallization or chromatography techniques to obtain erythrosin B in its pure form.

Alternative methods may include photo

Erythrosin B finds diverse applications across various fields:

- Food Industry: Used as a coloring agent in products like cherries and fish.

- Cosmetics: Incorporated into formulations for its vibrant color.

- Pharmaceuticals: Utilized in some medical diagnostics and as a staining agent for tissue samples.

- Research: Employed in studies involving protein determination due to its ability to form stable chromophores with proteins .

Research on erythrosin B includes interaction studies with various substances:

- Proteins: Erythrosin B reacts with proteins to create colored complexes useful for quantitative analysis.

- Hypochlorite: Studies on the kinetics of its reaction with hypochlorite provide insights into its stability and degradation pathways under oxidative conditions .

- Thyroid Hormones: Investigations into its inhibitory effects on deiodinase enzymes highlight potential endocrine-disrupting properties .

Erythrosin B shares structural similarities with several other synthetic dyes and compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Fluorescein | Parent compound; used in fluorescence microscopy | |

| Rhodamine B | Known for vibrant pink color; used in lasers | |

| Brilliant Blue FCF | Water-soluble blue dye; used in food products | |

| Tartrazine | Yellow dye; often used in conjunction with erythrosin |

Erythrosin B's uniqueness lies in its specific iodine content, which not only imparts its distinct color but also contributes to its biological activity as an endocrine disruptor, setting it apart from other synthetic dyes that may not exhibit similar properties .

Reactive Oxygen Species/Jun N-terminal Kinase/Caspase-3 Apoptotic Pathway Activation in Cancer Cells

Erythrosin B-mediated PDT induces apoptosis in cancer cells through the ROS/JNK/Caspase-3 pathway, a mechanism validated in hepatocellular carcinoma (HepG2) models [1]. Upon light activation, Erythrosin B generates singlet oxygen ($$^1O2$$) and superoxide anions ($$O2^-$$), which disrupt mitochondrial membrane potential. This oxidative stress activates JNK, a mitogen-activated protein kinase (MAPK), which phosphorylates B-cell lymphoma 2 (Bcl-2) family proteins. The subsequent release of cytochrome c from mitochondria initiates the caspase cascade, culminating in Caspase-3 activation and DNA fragmentation [1] [3].

Table 1: Erythrosin B-Induced Apoptotic Markers in HepG2 Cells

| Parameter | Observation | Reference |

|---|---|---|

| ROS Production | 2.5-fold increase vs. control | [1] |

| JNK Phosphorylation | 80% elevation at 24-hour exposure | [1] |

| Caspase-3 Activity | 3.1-fold activation post-PDT | [1] [3] |

| Apoptotic Cell Death | 70% reduction in cell viability | [1] |

These findings underscore Erythrosin B’s capacity to selectively target malignant cells while sparing healthy tissue, a trait attributed to the preferential accumulation of photosensitizers in tumor microenvironments [1].

Chemiluminescence Resonance Energy Transfer (CRET) Systems

Traditional PDT’s reliance on external light limits its efficacy in deep-seated tumors. To address this, Erythrosin B has been integrated into CRET systems, enabling light-independent singlet oxygen generation [4]. A dioxetane-Erythrosin B conjugate, comprising an adamantylidene-dioxetane scaffold, undergoes spontaneous decomposition to emit chemiluminescence. This energy is transferred to Erythrosin B via CRET, exciting its triplet state and producing $$^1O_2$$ without external illumination [4].

Key Advantages of CRET-Based Systems:

- Depth-Independent Efficacy: Eliminates light penetration constraints, enabling treatment of internal tumors.

- Sustained Activity: Dioxetane’s prolonged decomposition (half-life > 6 hours) ensures continuous ROS production [4].

- Cell Permeability: The conjugate’s lipophilic nature facilitates intracellular delivery, achieving cytotoxic effects at micromolar concentrations [4].

Table 2: CRET Efficiency in Erythrosin B-Dioxetane Conjugates

| Metric | Value | Reference |

|---|---|---|

| Singlet Oxygen Quantum Yield | 0.78 ± 0.05 | [4] |

| Cancer Cell IC50 (HeLa) | 4.2 μM | [4] |

| CRET Energy Transfer Efficiency | 68% | [4] |

This innovation positions Erythrosin B as a cornerstone of "dark dynamic therapy," a paradigm shift in oncological treatment [4].

Nitroreductase-Responsive Trigger Mechanisms for Targeted Therapy

To enhance tumor specificity, nitroreductase-responsive triggers have been engineered into Erythrosin B conjugates [4]. These prodrugs remain inert until encountering nitroreductase, an enzyme overexpressed in hypoxic tumor environments. Enzymatic reduction cleaves a nitro group from the dioxetane scaffold, initiating chemiluminescence and subsequent CRET-mediated $$^1O_2$$ generation [4].

Mechanistic Insights:

- Hypoxia Selectivity: Nitroreductase activity correlates with tumor hypoxia, minimizing off-target effects in normoxic tissues.

- Dual Activation: The trigger synergizes with CRET, ensuring ROS production only within malignant cells [4].

Table 3: Nitroreductase-Triggered Activation Parameters

| Parameter | Value | Reference |

|---|---|---|

| Activation Time | 2–4 hours post-exposure | [4] |

| Tumor vs. Normal Cell Selectivity | 8:1 ratio | [4] |

| Hypoxia Threshold (pO2) | < 5 mmHg | [4] |

This approach exemplifies precision medicine, leveraging tumor-specific biochemistry to optimize therapeutic outcomes [4].

Antimicrobial Photodynamic Inactivation in Food Matrices

Erythrosin B’s ROS-generating capacity extends to antimicrobial applications, particularly in food preservation. Studies on oral pathogens demonstrate its efficacy in photodynamic inactivation (PDI), where light-activated $$^1O_2$$ disrupts microbial membranes and nucleic acids [6]. In food matrices, this mechanism could neutralize pathogens like Salmonella and Escherichia coli without residual chemicals.

Proposed Workflow for Food Safety:

- Surface Coating: Apply Erythrosin B-embedded films to packaging materials.

- Light Exposure: Activate during processing using UV or visible light.

- Pathogen Inactivation: ROS-mediated oxidation eradicates biofilm-embedded bacteria [6].

Table 4: Antimicrobial Efficacy of Erythrosin B-PDI

| Pathogen | Log Reduction | Reference |

|---|---|---|

| Streptococcus mutans | 4.2 log10 CFU/mL | [6] |

| Escherichia coli | 3.8 log10 CFU/mL | [6] |

| Candida albicans | 3.5 log10 CFU/mL | [6] |

While direct evidence in food matrices is emerging, translational potential is significant given Erythrosin B’s regulatory approval as a food additive [6].

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 37 of 39 companies (only ~ 5.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Other CAS

12227-78-0

Wikipedia

Use Classification

Food Additives -> COLOUR; -> JECFA Functional Classes

General Manufacturing Information

Dates

Erythrosine as a photosensitizer for antimicrobial photodynamic therapy with blue light-emitting diodes - An in vitro study

Marcela Leticia Leal Gonçalves, Elaine Marcílio Santos, Ana Cláudia Muniz Renno, Anna Carolina Ratto Tempestini Horliana, Matheus de Almeida Cruz, Julia Risso Parisi, Renato Araújo Prates, Adriana Leal-Rossi, Kristianne Porta Santos Fernandes, Raquel Agnelli Mesquita-Ferrari, Sandra Kalil BussadoriPMID: 34284146 DOI: 10.1016/j.pdpdt.2021.102445

Abstract

This study aims to test the absorbance of a new composition of erythrosine, its pH, cell viability and potential as a photo sensitizer against Candida albicans when irratiaded with blue light emitting-diode (LED).For pH and absorbance tests, erythrosine was prepared at a concentration of 0.03/ml. The cells of the L929 strain were cultured and the alamarBlue® assay was performed on samples to assess cell viability. For the microbiological essay, the strain of Candida albicans ATCC 90028 was selected. Yeast suspensions were divided into the following groups: control without irradiation or photosensitizer (C), irradiated group without photosensitizer (L), photosensitizer group without irradiation (0), and groups that received photosensitizer and irradiation, called aPDT groups.

Erythrosine had no significant changes in pH and its absorbance was also consistent (≅400 nm). When it came to cell viability, on the first day, the group that was in contact with the dye and irradiated with the LED in minimun power was found to have the higher cell proliferation. On day 3, both irradiated groups (maximum and minimum) showed the highest cell proliferation. In the microbiological essay with C. albicans, aPDT groups started to show microbial reduction after 60 and 90 s of irradiation and when irradiated for 120 s, 6 microbial reduction logs were found.

The erythrosine in question is a PS, with pH stability, blue light absorbance, cell viability and efficacy against C. albicans. More studies with this PS should be encouraged in order to verify its performance in aPDT.

Photoactivation of Erythrosine in simulated body fluids

Eduardo V Bergmann, Otávio A Capeloto, Angelo T S Catanio, Gabriel A S Flizikowski, Newller M Kimura, Camila F Freitas, Leandro S Herculano, Nelson G C Astrath, Luis C MalacarnePMID: 33991815 DOI: 10.1016/j.saa.2021.119867

Abstract

Photodynamic Therapy (PDT) is a powerful technique for the treatment of cancer and non-cancerous diseases. The precise PDT treatment protocol definition must consider the performance difference between in vitroand in vivoapplications. This also occurs in other biological studies, and to partially overcome this difficulty, the simulated body fluids are generally applied as a prior understanding of the particularities of the different systems. However, in PDT these studies are scarce. In this work, we investigated the photoactivation of Erythrosine, a photosensitizer widely used in PDT, in different simulated body fluids. Differences in the photodegradation kinetics, triplet lifetime, and singlet oxygen generation were observed. The results can help to explain and to define PDT application protocols.Development and characterization of regenerable chitosan-coated nickel selenide nano-photocatalytic system for decontamination of toxic azo dyes

Menhad Khan, Adnan Khan, Hammad Khan, Nisar Ali, Seema Sartaj, Sumeet Malik, Nauman Ali, Hamayun Khan, Sumaira Shah, Muhammad BilalPMID: 33838191 DOI: 10.1016/j.ijbiomac.2021.03.192

Abstract

In this investigation, chitosan-coated nickel selenide nano-photocatalyst (CS-NiSe) was successfully prepared through the chemical reduction method. FTIR spectroscopy confirmed the synthesis of CS-NiSe nano-photocatalyst. Further, XRD analysis exhibited a monoclinic crystalline phase of photocatalyst with a crystallite size of 32 nm based on Scherer's equation. The SEM micrographs showed that the photocatalyst has an average particle size of 60 nm. The bandgap of CS-NiSe was (2.85 eV) in the visible region of the spectrum. Due to this reason, the CS-NiSe was applied under solar light illumination for the photocatalytic activity of Erythrosine and Allura red dyes. The CS-NiSe presented the highest degradation efficiency of 99.53% for Erythrosine dye in optimized experimental conditions of 100 min at 30 °C, 30 ppm concentration, pH 5.0, and 0.14 g catalyst dose. For Allura red dye, a high degradation of 96.12% was attained in 120 min at pH 4.0, 100 ppm initial dye concentration, 35 °C temperature, and 0.1 g catalyst dose. The CS-NiSe showed excellent degradation efficiency and reduced to (95% for Erythrosine and 91% for Allura red dye) after five consecutive batches. Moreover, the statistical and neural network modelling analysis showed the significant influence of all studied variables on dyes degradation performance. The results demonstrated that CS-NiSe exhibited excellent photocatalytic performances for Erythrosine and Allura red dyes and could be a better photocatalyst for removing these dyes from industrial effluents.Switchable-hydrophilicity solvent liquid-liquid microextraction prior to magnetic nanoparticle-based dispersive solid-phase microextraction for spectrophotometric determination of erythrosine in food and other samples

Malek Hassan, Furkan Uzcan, Usama Alshana, Mustafa SoylakPMID: 33508600 DOI: 10.1016/j.foodchem.2021.129053

Abstract

A combination of switchable-hydrophilicity liquid-liquid microextraction prior to magnetic nanoparticle-based dispersive solid-phase microextraction is proposed for the determination of erythrosine using UV/Vis spectrophotometry at 520 nm. Under optimum conditions (i.e., 1.0 mL octylamine as the extraction solvent, 1.5 mL of 10.0 M sodium hydroxide as the phase separation trigger, pH 4.0, 750 µL of acetone as the eluent, 10.0 mg of FeO

@XAD-16 as the adsorbent, and 15.0 mL of the sample solution), the method showed a superior analytical performance with limits of detection less than 25.9 ng mL

, limits of quantitation less than 86.3 ng mL

and linear dynamic ranges ranging between 86.3 and 1000 ng mL

. Percentage relative standard deviations were less than 4.1 and 7.2% for intra-day and inter-day, respectively. The method was successfully applied for the extraction and determination of erythrosine in food samples and other consumer products with recoveries in the range of 94.6-103.9% and within extraction time of 7.8 min per sample.

Resonance Rayleigh scattering technique-using erythrosine B, as novel spectrofluorimetric method for determination of anticancer agent nilotinib: Application for capsules and human plasma

Hesham Salem, Fatma A Abo Elsoud, Dina Heshmat, Ahmed MagdyPMID: 33485244 DOI: 10.1016/j.saa.2021.119428

Abstract

A exceedingly touchy resonance Rayleigh scattering (RRS) strategy for the assurance of nilotinib (NILO) was introduced. In the pH 3.4 acetate buffer solution, NILO reacted with erythrosine B to produce an ion-association complex, which increased the RRS intensity of the studied system. The enhanced RRS intensity (ΔI) was linearly proportional to the concentration of NILO, the linear range of the method was 0.1-1.0 µg/mL and the detection limit (DL) was 0.025 µg/mL. In like manner, this test was connected to distinguish the concentration of NILO in capsules and human plasma with palatable comes about.Photodynamic optimization by combination of xanthene dyes on different forms of Streptococcus mutans: An in vitro study

Dhara Yanka Tiburtino Galdino, Gabriela da Rocha Leódido, Christiane Pavani, Letícia Machado Gonçalves, Sandra Kalil Bussadori, Marco Aurélio Benini PaschoalPMID: 33497812 DOI: 10.1016/j.pdpdt.2021.102191

Abstract

The photokilling rate in antimicrobial photodynamic therapy (a-PDT) is highly related to interaction of reactive oxygen species (ROS) produced, ability of photosensitizers (PS) in incorporating into microorgansims and light devices/microorganism type. Since xanthene dyes (Rose Bengal and Erythrosine) are present in the dental practice as PS, have high quantum yield of singlet oxygen and are efficiently incorporated into bacterial cells, the additive bactericidal ability of a combination of xanthene dyes was tested on planktonic cultures and biofilms of Streptococcus mutans when irradiated by a hand-held LED photopolymerizer unit.Planktonic cultures of S. mutans (UA 159 ATCC 700610) were grown in BHI broth with 1 % sucrose. This culture was exposed to a concentrations of Rose Bengal (RB) and Erythrosine (ER) at 1.5, 3.5 μM, in combination (RB + ER + L+) / alone (RB + L+/ ER + L+) and irradiated with a blue LED high light intensity (L). Accordingly, concentrations of dyes and time irradiation were increased in 10 times and applied on 120 h - biofilms of S. mutans and compared with a 0.12 % Chlorhexidine solution (0.12 % - CHX). For statistical analysis, parametrical procedures were applied (n = 6; ANOVA test and Tukey post hoc test; α = 0.05) and data transformed into log

.

Substantial antimicrobial reduction was verified in planktonic cultures (∼ 7 log reduction) and biofilm (∼ 1 log reduction) for combined a-PDT group (RB + ER + L+) presenting a significant statistical difference to control group (p < 0.05) with similar effect to CHX group (p > 0.05).

Different forms of S. mutans can be effectively controlled by photodynamic therapy and optimized when in combination of xanthene dyes.

Rapid determination of seven synthetic dyes in casual snacks based on packed-fibers solid-phase extraction coupled with HPLC-DAD

Qing Han, Ying Sun, Kangwei Shen, Yan Yan, Xuejun KangPMID: 33465694 DOI: 10.1016/j.foodchem.2021.129026

Abstract

Based on packed-fiber solid-phase extraction and HPLC-DAD, a simple analytical method for the determination of seven synthetic dyes has been successfully developed. Polystyrene/polypyrrole (PS/PPy) fibers were obtained via electro-spinning of polystyrene skeletal nanofibers, followed by the oxidation with FeClto trigger the polymerization of pyrrole and the deposition of polypyrrole coatings on PS fibrous skeleton fibers. The relationship between the extraction performance of the fibers and the electrospinning process at different humidities was investigated based on morphologic study and BET surface area. In the extraction process, purification, concentration, and desorption could be accomplished in one step. The established method exhibited good sensitivity, selectivity, reproducibility, and good efficiency for synthetic dyes in casual snacks (preserved fruit, flavored yogurt, and fruity hard candy) samples. With optimal conditions, the LODs (S/N = 3) were 2.4 to 21.09 ng mL

, and linearities were acceptable in liquid matrix and solid matrices. The recoveries were 93.9-103.9%.

Eradication of Acinetobacter baumannii Planktonic and Biofilm Cells Through Erythrosine-Mediated Photodynamic Inactivation Augmented by Acetic Acid and Chitosan

Zahra Fekrirad, Esmaeil Darabpour, Nasim KashefPMID: 33512576 DOI: 10.1007/s00284-021-02350-x

Abstract

Photodynamic inactivation (PDI) is an attractive treatment modality for multidrug-resistant bacterial infections. The effectiveness of photosensitization by anionic photosensitizers such as erythrosine B can be further enhanced by the addition of biological or chemical molecules. This study aimed to investigate of the enhancement effect of acetic acid and chitosan on erythrosine-mediated PDI of Acinetobacter baumannii in planktonic and biofilm forms. The planktonic cell growth of three A. baumannii strains was subjected to PDI by using erythrosine B (50 µM) in 0.01% acetic acid and green laser light (530 nm) at fluence of 40 J/cm. The phototoxic effect of erythrosine B (100 µM) in combination with chitosan (12.5 mg/ml) (in a solution of acetic acid) at fluence of 80 J/cm2 on biofilms was also evaluated. Finally, the cytotoxicity and phototoxicity of the mentioned mixture were assessed on human fibroblasts. Planktonic cells of all three studied A. baumannii strains were almost eradicated by erythrosine B-mediated PDI in the presence of acetic acid. Also, PDI combined with chitosan resulted in a marked decrease in the number of viable biofilm cells (> 3 log

CFU). At the same experimental conditions, only 15% of the fibroblasts were photoinactivated. The results showed that PDI by using erythrosine B in acetic acid is very effective against A. baumannii planktonic cells and could eliminate them significantly. Also, chitosan enhanced the anti-biofilm efficacy of erythrosine B-mediated PDI against A. baumannii, suggesting that combination therapy may be useful in targeting biofilms.

Inhibitory Effects of Erythrosine/Curcumin Derivatives/Nano-Titanium Dioxide-Mediated Photodynamic Therapy on

Kasama Kanpittaya, Aroon Teerakapong, Noppawan Phumala Morales, Doosadee Hormdee, Aroonsri Priprem, Wilawan Weera-Archakul, Teerasak DamrongrungruangPMID: 33919066 DOI: 10.3390/molecules26092405

Abstract

This study focuses on the role of photosensitizers in photodynamic therapy. The photosensitizers were prepared in combinations of 110/220 µM erythrosine and/or 10/20 µM demethoxy/bisdemethoxy curcumin with/without 10% () nano-titanium dioxide. Irradiation was performed with a dental blue light in the 395-480 nm wavelength range, with a power density of 3200 mW/cm

and yield of 72 J/cm

. The production of ROS and hydroxyl radical was investigated using an electron paramagnetic resonance spectrometer for each individual photosensitizer or in photosensitizer combinations. Subsequently, a PrestoBlue

toxicity test of the gingival fibroblast cells was performed at 6 and 24 h on the eight highest ROS-generating photosensitizers containing curcumin derivatives and erythrosine 220 µM. Finally, the antifungal ability of 22 test photosensitizers,

(ATCC 10231), were cultured in biofilm form at 37 °C for 48 h, then the colonies were counted in colony-forming units (CFU/mL) via the drop plate technique, and then the log reduction was calculated. The results showed that at 48 h the test photosensitizers could simultaneously produce both ROS types. All test photosensitizers demonstrated no toxicity on the fibroblast cells. In total, 18 test photosensitizers were able to inhibit

similarly to nystatin. Conclusively, 20 µM bisdemethoxy curcumin + 220 µM erythrosine + 10% (

) nano-titanium dioxide exerted the highest inhibitory effect on

.